molecular formula C6H9N3 B1365123 N-Methyl-4-aminomethylpyridazine CAS No. 165558-81-6

N-Methyl-4-aminomethylpyridazine

Cat. No. B1365123
M. Wt: 123.16 g/mol
InChI Key: VHMRROGPEPBRQI-UHFFFAOYSA-N
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Description

N-Methyl-4-aminomethylpyridazine is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by other synonyms such as methyl(pyridazin-4-ylmethyl)amine and 4-Pyridazinemethanamine, N-methyl .


Synthesis Analysis

A series of 4-aminomethylpyridazines and -pyridazin-3(2H)-ones, bearing alkyl-amino side chains in ortho position relative to the CH2NH2 unit, was synthesized by catalytic hydrogenation of the corresponding nitriles in strongly acidic medium . N-Benzyl protecting groups either at the pyridazinone ring nitrogen or at an exocyclic nitrogen were selectively removed hydrogenolytically or by treatment with a Lewis acid .


Molecular Structure Analysis

The molecular structure of N-Methyl-4-aminomethylpyridazine is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . The exact structural details can be obtained from the MOL file associated with the compound .

Scientific Research Applications

Neurotransmission and Neuromuscular Transmission

N-Methyl-4-aminomethylpyridazine and its analogs, such as 4-aminopyridine, have been studied for their potential in improving neuromuscular function. Research indicates that these compounds can stimulate high voltage-activated Ca2+ channels in neurons, enhancing neurotransmitter release independent of Kv channels. This finding is significant for conditions like spinal cord injury, myasthenia gravis, or multiple sclerosis (Wu, Li, Chen, & Pan, 2009).

Chemical Synthesis and Heterocycles

N-Methyl-4-aminomethylpyridazine plays a role in the synthesis of various heterocyclic compounds. It's been used in the Mannich reaction for creating N-, S,N-, and Se,N-heterocycles, leading to compounds with potential antiviral and anti-inflammatory activities (Dotsenko et al., 2019).

Enzyme Inhibition

This compound has been used in synthesizing enzyme inhibitors, such as semicarbazide-sensitive amine oxidase (SSAO) inhibitors. These synthesized compounds, including 4-(aminomethyl)-N,N'-diethylpyridazine-3,5-diamine, have shown promising SSAO inhibitory activity (Haider et al., 2010).

Neuroprotective and Neurodegenerative Research

N-Methyl-4-aminomethylpyridazine derivatives have been studied for their neuroprotective effects. For example, research on 4-Methylaminopyridine (4-MAP) has highlighted its potential as a selective inducible nitric oxide synthase inhibitor, indicating differential binding modes depending on nitrogen substitution (Connolly et al., 2004).

properties

IUPAC Name

N-methyl-1-pyridazin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-7-4-6-2-3-8-9-5-6/h2-3,5,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMRROGPEPBRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438099
Record name N-methyl-1-pyridazin-4-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-pyridazin-4-ylmethanamine

CAS RN

165558-81-6
Record name N-Methyl-4-pyridazinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165558-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-1-pyridazin-4-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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